molecular formula C30H25NO6 B4040682 2-(4-methoxyphenyl)-2-oxo-1-phenylethyl 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoate

2-(4-methoxyphenyl)-2-oxo-1-phenylethyl 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoate

Cat. No.: B4040682
M. Wt: 495.5 g/mol
InChI Key: SZKJQAFLGCAOTD-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-2-oxo-1-phenylethyl 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoate is a useful research compound. Its molecular formula is C30H25NO6 and its molecular weight is 495.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 495.16818752 g/mol and the complexity rating of the compound is 866. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Mesomorphic Behavior and Liquid Crystalline Properties

A study conducted by Kuboshita et al. (1991) investigated the mesomorphic behavior of 1,2-phenylene bis[4-(4-alkoxybenzylideneamino)benzoates], which closely relates to the compound of interest. Their research established that nonlinear molecular structures could form mesophases, specifically classical nematic and smectic A phases, indicating potential applications in materials science, especially for liquid crystal displays (LCDs) and other optoelectronic devices (Kuboshita, Matsunaga, & Matsuzaki, 1991).

Synthesis and Structural Characterization

Research on similar compounds, such as the synthesis, crystal structure, and DFT calculations of 2H-1,3-benzodioxol-5-yl 3-(4-hydroxy-3-methoxyphenyl) prop-2-enoate (FA-SES), provided insights into their molecular structures and potential biological applications. The study by Jayaraj and Desikan (2020) demonstrated the use of FT-IR, 1H & 13C NMR, and LC-MS/MS techniques for structural characterization, highlighting the compound's utility in cardiovascular disease applications due to its inhibition of myeloperoxidase enzyme (Jayaraj & Desikan, 2020).

Photophysical Properties

The synthesis and investigation of photophysical properties of related compounds, as studied by Kim et al. (2021), explore the unique luminescence properties based on the substitution of methoxy and cyano groups. This research suggests applications in the development of organic light-emitting diodes (OLEDs) and other photonic materials, owing to their enhanced quantum yields and solvatochromic effects (Kim et al., 2021).

Ferroelectric Liquid Crystal Materials

The discovery of new ferroelectric liquid crystal materials, such as (+)-4-(5-Alkyl-1,3-dioxan-2-yl)phenyl 4-(2-Methylbutoxy)benzoates by Haramoto and Kamogawa (1990), points towards the potential of such compounds in advanced electro-optical applications. These materials, exhibiting ferroelectric liquid-crystal behavior, could revolutionize display technologies and sensors (Haramoto & Kamogawa, 1990).

Cooperative Motion in Amorphous Polymers

The study on cooperative motion of polar side groups in amorphous polymers, as investigated by Meng et al. (1996), reveals the interaction between azo and benzoate side groups. This research has implications for the design of polymers with enhanced photoinduced birefringence, suitable for optical storage and photonic applications (Meng, Natansohn, Barrett, & Rochon, 1996).

Properties

IUPAC Name

[2-(4-methoxyphenyl)-2-oxo-1-phenylethyl] 4-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H25NO6/c1-36-23-17-13-19(14-18-23)26(32)27(20-7-3-2-4-8-20)37-30(35)21-11-15-22(16-12-21)31-28(33)24-9-5-6-10-25(24)29(31)34/h2-8,11-18,24-25,27H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZKJQAFLGCAOTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C(C2=CC=CC=C2)OC(=O)C3=CC=C(C=C3)N4C(=O)C5CC=CCC5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H25NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-methoxyphenyl)-2-oxo-1-phenylethyl 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoate
Reactant of Route 2
2-(4-methoxyphenyl)-2-oxo-1-phenylethyl 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoate
Reactant of Route 3
Reactant of Route 3
2-(4-methoxyphenyl)-2-oxo-1-phenylethyl 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoate
Reactant of Route 4
Reactant of Route 4
2-(4-methoxyphenyl)-2-oxo-1-phenylethyl 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoate
Reactant of Route 5
2-(4-methoxyphenyl)-2-oxo-1-phenylethyl 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoate
Reactant of Route 6
Reactant of Route 6
2-(4-methoxyphenyl)-2-oxo-1-phenylethyl 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoate

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